Methyl 5-ethyl-1,2-oxazole-3-carboxylate

Description

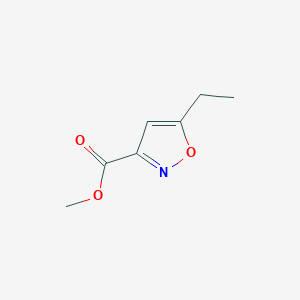

Methyl 5-ethyl-1,2-oxazole-3-carboxylate is a heterocyclic organic compound featuring a 1,2-oxazole (isoxazole) ring substituted with an ethyl group at position 5 and a methyl ester group at position 3. Its molecular formula is C₇H₉NO₃, with a molecular weight of 155.15 g/mol. This compound belongs to the oxazole family, known for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural diversity .

Properties

IUPAC Name |

methyl 5-ethyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3/c1-3-5-4-6(8-11-5)7(9)10-2/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSUOKQTXUXACMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NO1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the esterification of a pyridine derivative. One common method is the reaction of a pyridine carboxylic acid with an alcohol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form a carboxylic acid.

Reduction: The nitro group on the pyridine ring can be reduced to an amine.

Substitution: The hydrogen atoms on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use as a pharmaceutical intermediate.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if it is used as an antimicrobial agent, it may work by disrupting the cell membrane of bacteria, leading to cell death. If it is used as a pharmaceutical intermediate, its mechanism of action would depend on the final drug product it is used to synthesize.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between Methyl 5-ethyl-1,2-oxazole-3-carboxylate and related compounds:

Detailed Analysis

Ethyl 5-ethyl-1,2-oxazole-3-carboxylate

- Structural Difference : Ethyl ester group instead of methyl.

Methyl 5-methyl-1,2-oxazole-3-carboxylate

- Structural Difference : Methyl substituent instead of ethyl.

- The carboxylic acid analogue (5-methyl-1,2-oxazole-3-carboxylic acid) forms hydrogen-bonded dimers in the solid state, influencing crystallinity and solubility .

Methyl 5-cyclopropyl-1,2-oxazole-3-carboxylate

- Structural Difference : Cyclopropyl ring at position 5.

- Impact : The cyclopropyl group introduces ring strain and electron-withdrawing effects, which may alter the oxazole ring’s aromaticity and reactivity in cycloaddition reactions .

Methyl 5-(methoxymethyl)-1,2-oxazole-3-carboxylate

- Structural Difference : Methoxymethyl substituent.

- Impact: The ether oxygen enhances polarity, increasing solubility in polar solvents like methanol or water. This modification is advantageous for formulations requiring aqueous compatibility .

5-Methyl-1,2-oxazole-3-carboxylic acid

- Functional Group Difference : Carboxylic acid instead of ester.

- Impact : The free acid forms strong intermolecular hydrogen bonds (O–H⋯O), leading to dimerization and π–π stacking in crystals. This contrasts with the ester’s inability to form such interactions, resulting in lower melting points and altered solubility profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.